1-Acetyl-5-fluoro-4-iodo-7-azaindole
CAS No.: 942920-15-2
Cat. No.: VC2724151
Molecular Formula: C9H6FIN2O
Molecular Weight: 304.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942920-15-2 |
|---|---|
| Molecular Formula | C9H6FIN2O |
| Molecular Weight | 304.06 g/mol |
| IUPAC Name | 1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone |
| Standard InChI | InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 |
| Standard InChI Key | VCVJHJBQUAKVAT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=CC2=C(C(=CN=C21)F)I |
| Canonical SMILES | CC(=O)N1C=CC2=C(C(=CN=C21)F)I |
Introduction
Chemical Structure and Properties
1-Acetyl-5-fluoro-4-iodo-7-azaindole belongs to the family of azaindoles, which are nitrogen-containing heterocycles. The compound features a distinct structure with three key modifications: an acetyl group at position 1, a fluorine atom at position 5, and an iodine atom at position 4 of the 7-azaindole core structure. These strategic substitutions confer unique chemical and biological properties to the molecule.
Physical and Chemical Properties
The fundamental physical and chemical properties of 1-Acetyl-5-fluoro-4-iodo-7-azaindole are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-Acetyl-5-fluoro-4-iodo-7-azaindole
| Property | Value |
|---|---|
| CAS Number | 942920-15-2 |
| Molecular Formula | C₉H₆FIN₂O |
| Molecular Weight | 304.06 g/mol |
| IUPAC Name | 1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone |
| Standard InChI | InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 |
| Standard InChIKey | VCVJHJBQUAKVAT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=CC2=C(C(=CN=C21)F)I |
The compound's structure represents a sophisticated chemical design where each substituent plays a specific role. The acetyl group at position 1 modifies the electronic properties of the nitrogen atom, affecting both reactivity and potential biological interactions. The fluorine atom at position 5 typically enhances metabolic stability and can improve pharmacokinetic properties, while the iodine atom at position 4 provides a reactive site for further chemical modifications and may contribute to specific binding interactions with biological targets.
Structural Relationship to Azaindole Family
The 7-Azaindole Scaffold
7-Azaindole serves as the core structure for 1-Acetyl-5-fluoro-4-iodo-7-azaindole. This bicyclic heterocycle consists of a pyrrole ring fused with a pyridine ring, where a nitrogen atom replaces the carbon at position 7 of the indole ring system. The 7-azaindole scaffold has emerged as an important pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds through the pyrrole NH and the pyridine N, which can facilitate interactions with biological targets.
Related Compounds
Several related compounds share structural similarities with 1-Acetyl-5-fluoro-4-iodo-7-azaindole:
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4-Iodo-7-azaindole (CAS: 319474-34-5) lacks both the acetyl group at position 1 and the fluorine at position 5 .
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5-Fluoro-7-azaindole (CAS: 866319-00-8) lacks both the acetyl group at position 1 and the iodine at position 4 .
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4-Fluoro-7-azaindole (CAS: 640735-23-5) has the fluorine at position 4 instead of position 5 and lacks both the acetyl group and iodine .
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4-Iodo-1-acetyl-7-azaindole lacks only the fluorine at position 5 compared to our target compound.
These structural relationships provide insights into potential synthesis routes and structure-activity relationships for 1-Acetyl-5-fluoro-4-iodo-7-azaindole.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole typically involves multi-step reactions. Based on synthetic routes for related compounds, a potential approach may include:
Table 2: Potential Synthetic Route for 1-Acetyl-5-fluoro-4-iodo-7-azaindole
| Step | Reaction | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Initial formation | 7-Azaindole | Appropriate reagents | 7-Azaindole scaffold |
| 2 | Iodination | 7-Azaindole | Iodinating agent (e.g., NaI with CH₃COCl) | 4-Iodo-7-azaindole |
| 3 | Fluorination | 4-Iodo-7-azaindole | Selective fluorinating agent | 5-Fluoro-4-iodo-7-azaindole |
| 4 | N-Acetylation | 5-Fluoro-4-iodo-7-azaindole | Acetylating agent (e.g., acetic anhydride) | 1-Acetyl-5-fluoro-4-iodo-7-azaindole |
Specific Synthetic Insights
The synthesis of 4-iodo-7-azaindole, a potential precursor, has been reported to proceed through the following pathway:
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Formation of 7-azaindole N-oxide
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Treatment with methanesulfonyl chloride to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine
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Conversion of the 4-chloro derivative to 4-iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine using NaI and CH₃COCl in acetonitrile
The fluorination step would likely require regioselective methods to ensure position 5 is targeted. Various fluorinating agents could be employed, followed by N-acetylation to complete the synthesis.
Biological Activities and Applications
Research Applications
The compound has several potential applications in research and drug development:
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Chemical Building Block: The iodine at position 4 provides a reactive site for further modifications through cross-coupling reactions, making this compound valuable for synthetic chemistry applications in building more complex molecules .
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Pharmaceutical Development: The unique substitution pattern could serve as a foundation for developing novel therapeutic agents with improved pharmacological properties .
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Structure-Activity Relationship Studies: The compound can contribute to understanding how specific modifications to the azaindole core affect biological activity and target selectivity .
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Biochemical Probes: The compound may be useful for investigating biological pathways, particularly those involving protein kinases or melatoninergic receptors .
Comparative Analysis with Related Compounds
Structure-Activity Relationships
Studies on similar azaindole derivatives provide insights into how structural modifications affect biological activity. For example:
Table 3: Comparative Analysis of Related Azaindole Derivatives
| Compound | Structural Difference from 1-Acetyl-5-fluoro-4-iodo-7-azaindole | Potential Biological Impact |
|---|---|---|
| 7-Azaindole | Lacks acetyl, fluorine, and iodine substituents | Core scaffold with basic binding properties |
| 4-Iodo-7-azaindole | Lacks acetyl group and fluorine atom | Enhanced reactivity at position 4 |
| 5-Fluoro-7-azaindole | Lacks acetyl group and iodine atom | Increased metabolic stability due to fluorine |
| 4-Fluoro-7-azaindole | Different position of fluorine, lacks acetyl and iodine | Altered electronic distribution and binding pattern |
| 4-Iodo-1-acetyl-7-azaindole | Lacks only the fluorine atom | Similar reactivity with potentially different lipophilicity |
Research on 3,5-disubstituted-7-azaindoles, structurally related to our compound of interest, has shown that the 7-azaindole core with specific substitutions can deliver compounds with potent biological activity. The hydrogen bond donor/acceptor pair of the azaindole core has been demonstrated to be essential for bioactivity in several models .
Current Research and Future Directions
Research Trends
Recent research involving azaindole derivatives has focused on several key areas:
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Kinase Inhibition: 7-Azaindole derivatives have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Haspin kinase, with potential applications in oncology . Some compounds have demonstrated activity in the nanomolar range.
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HIV-1 Integrase Inhibition: Certain diaryl-7-azaindoles have shown strand transfer inhibition of HIV-1 integrase, with structure-activity relationships indicating the importance of specific substitution patterns .
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Melatoninergic Receptors: Research has explored the development of azaindole dimers with varying spacer lengths between heterocycles, investigating their impact on selectivity for melatonin receptor subtypes .
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Orai Channel Modulation: 7-Azaindole derivatives have been investigated as Orai channel inhibitors with potential applications in asthma treatment .
Future Research Opportunities
Future research on 1-Acetyl-5-fluoro-4-iodo-7-azaindole may explore:
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Targeted Drug Development: Further investigation of its potential as a selective kinase inhibitor could lead to development of targeted therapies.
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Chemical Modifications: Exploration of cross-coupling reactions at the iodine position to generate libraries of derivatives with enhanced biological properties.
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Computational Studies: Molecular modeling and docking studies to predict interactions with specific biological targets and guide rational design of improved derivatives.
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Expanded Biological Screening: Broader testing against diverse biological targets to identify novel applications beyond current understanding.
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